COX-2 Enzymatic Inhibition vs. Celecoxib
In a direct enzymatic inhibitory assay conducted within the same experimental run, Cox-2-IN-18 (Compound 3) exhibited COX-2 inhibitory activity with an IC50 of 0.775 μM, compared to the reference drug celecoxib which showed an IC50 of 0.153 μM [1]. This represents an approximately 5-fold lower COX-2 potency relative to celecoxib under identical assay conditions [1]. The assay was performed as part of a multi-target enzymatic screen evaluating the four most potent antitumor compounds (3, 4, 9, and 10) from the series against EGFR, HER2, CDK9, and COX-2 [1].
| Evidence Dimension | COX-2 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.775 μM (775 nM) |
| Comparator Or Baseline | Celecoxib: IC50 = 0.153 μM (153 nM) |
| Quantified Difference | Cox-2-IN-18 is approximately 5.1-fold less potent than celecoxib against isolated COX-2 enzyme |
| Conditions | In vitro COX-2 enzymatic inhibitory assay; compound 3 tested alongside compounds 4, 9, 10 and reference drugs in the same experimental batch (El-Azab et al., Bioorg Chem, 2020) |
Why This Matters
This datum establishes the COX-2 potency baseline and confirms that procurement of Cox-2-IN-18 is not justified by COX-2 potency alone; its differentiation lies in multi-target activity rather than COX-2 selectivity.
- [1] El-Azab AS, Abdel-Aziz AA, Abou-Zeid LA, ElTahir KE, Mohamed MA, et al. Antitumor activity, multitarget mechanisms, and molecular docking studies of quinazoline derivatives based on a benzenesulfonamide scaffold: Cell cycle analysis. Bioorg Chem. 2020 Nov;104:104345. doi: 10.1016/j.bioorg.2020.104345. PMID: 33142413. View Source
